5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid

Description

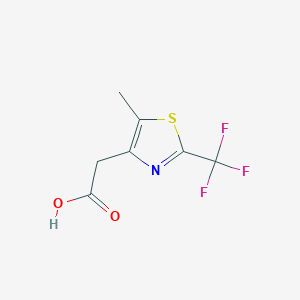

5-Methyl-2-(trifluoromethyl)-4-thiazoleacetic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a trifluoromethyl group at position 2, and an acetic acid moiety at position 2. Its molecular formula is C₇H₆F₃NO₂S, with a molar mass of 243.19 g/mol. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive thiazole derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula |

C7H6F3NO2S |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)11-6(14-3)7(8,9)10/h2H2,1H3,(H,12,13) |

InChI Key |

OAQOFFBGTBPPDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trifluoromethylated Thiazole Precursors

Patent CN104672168B (2015) describes a robust route involving the initial synthesis of a 2-trifluoromethylthiazole intermediate, followed by functionalization at the 4-position.

Trifluoroacetic ethyl acetoacetate + Thioamide → 2-(Trifluoromethyl)-4-methylthiazole intermediate

Followed by oxidation/hydrolysis:

Intermediate → 5-Methyl-2-(trifluoromethyl)-4-thiazoleacetic acid

Synthesis via Bromination and Subsequent Functionalization

Patent US3538107A (1971) provides a route involving bromination of thiazole derivatives, followed by nucleophilic substitution to introduce the acetic acid group.

- Bromination of 4-methylthiazole derivatives at the 2-position using bromine or N-bromosuccinimide (NBS)

- Nucleophilic substitution with cyanide or amines to form nitrile intermediates

- Hydrolysis of nitrile to carboxylic acid

4-Methylthiazole derivative + NBS → 2-bromo-4-methylthiazole

2-bromo-4-methylthiazole + cyanide → 2-cyanomethyl-4-methylthiazole

Hydrolysis of nitrile → 4-thiazoleacetic acid derivative

Further trifluoromethylation at the 2-position can be achieved via electrophilic trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Modern Approach Using Trifluoroacetic Acid Derivatives

Recent advancements, as detailed in patent CN103145639B (2011), involve the direct synthesis of the target compound via:

- Reacting 2-bromotrifluoroacetic acetoacetate with thioamides

- Cyclization to form the thiazole ring

- Hydrolysis to yield the acetic acid

2-bromotrifluoroacetic acetoacetate + Thioamide → Cyclization → 2-(Trifluoromethyl)-4-thiazoleacetic acid

This method benefits from high yields (~92%) and streamlined purification.

Representative Reaction Scheme

Step 1: Synthesis of 2-bromo-trifluoroacetic acetoacetate

CF3-CO-CH2-COOR + Br2 → CF3-CO-CHBr-COOR

Step 2: Cyclization with thioamide

CF3-CO-CHBr-COOR + Thioamide → Cyclization → 2-(Trifluoromethyl)-4-thiazole derivative

Step 3: Hydrolysis or oxidation

Derivative → 5-Methyl-2-(trifluoromethyl)-4-thiazoleacetic acid

Data Tables and Comparative Analysis

Chemical Reactions Analysis

Key Steps

-

Chlorination : Ethyl trifluoroacetoacetate reacts with sulfuryl chloride (SO₂Cl₂) at -12°C to 12°C to form 2,2-dichloro-trifluoroethyl acetoacetate .

-

Cyclization : The intermediate reacts with thioacetamide in ethanol under reflux (78–85°C) to yield ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate .

-

Hydrolysis : Alkaline hydrolysis (NaOH, reflux) followed by acidification (HCl) produces 5-MTTA .

Esterification and Amidation

The acetic acid group undergoes Steglich esterification and amidation to form derivatives with enhanced bioactivity or solubility:

Esterification

Reaction with alcohols using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yields esters :

Table 2: Ester Derivatives

| Alcohol | Conditions | Product Yield (%) | Application | Source |

|---|---|---|---|---|

| Methanol | EDC, DMAP, 24 h, RT | 85 | Antimalarial prodrug | |

| Benzyl alcohol | EDC, DMAP, 50°C, 4 h | 78 | Anticancer agent |

Amidation

Coupling with anilines or primary amines produces amides, often with improved pharmacokinetic properties :

Table 3: Amide Derivatives

| Amine | Conditions | Yield (%) | Bioactivity (IC₅₀, µM) | Source |

|---|---|---|---|---|

| 4-Chloroaniline | EDC, DMAP, 24 h, RT | 82 | 1.2 (Antimalarial) | |

| Cyclohexylamine | DCC, HOBt, 12 h, RT | 75 | 8.5 (Cytotoxic) |

Decarboxylation and Ring Functionalization

-

Decarboxylation : Heating 5-MTTA above 160°C induces decarboxylation to form 2-methyl-4-(trifluoromethyl)thiazole, confirmed by TGA and GC-MS .

-

Electrophilic Aromatic Substitution : The thiazole ring’s C-5 position undergoes nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) due to electron-withdrawing effects of the CF₃ group .

Table 4: Electrophilic Substitution Reactions

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-5-MTTA | 63 | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfo-5-MTTA | 58 |

Biological Conjugation Reactions

5-MTTA’s carboxylic acid group enables conjugation with biomolecules:

-

Peptide Coupling : Used to create thiazole-peptide hybrids targeting malaria parasites (e.g., Plasmodium falciparum) .

-

Metal Complexation : Forms chelates with Zn²⁺ and Cu²⁺, enhancing anticancer activity in vitro .

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis at pH 1–7 (24 h, 37°C) but degrades rapidly in basic conditions (pH >10) .

-

Thermal Stability : Stable up to 160°C; decomposition occurs via CF₃ group cleavage at >200°C .

Mechanistic Insights

Scientific Research Applications

5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifuloromethyl)-4-thiazoleacetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its ability to penetrate biological membranes and interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thiazole Derivatives with Carboxylic Acid Substituents

Key Observations :

- Thioacetic acid derivatives () exhibit lower polarity than carboxylic acids, affecting membrane permeability and metabolic pathways .

Trifluoromethyl-Substituted Heterocycles

Key Observations :

- Furan-based trifluoromethyl compounds (–7) exhibit reduced aromatic stability compared to thiazoles, impacting electronic properties and reactivity.

Physicochemical and Pharmacokinetic Comparisons

Structural Determinants :

- The acetic acid group in the target compound improves aqueous solubility compared to phenylamino or thioether analogs.

- Trifluoromethyl groups universally enhance resistance to oxidative metabolism across all analogs .

Biological Activity

5-Methyl-2-(trifluoromethyl)-4-thiazoleacetic acid (MTAA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological evaluation, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

MTAA is characterized by the presence of a thiazole ring, which is known for its biological significance. The trifluoromethyl group enhances lipophilicity and biological activity, making MTAA a candidate for various pharmacological studies.

1. Antitumor Activity

MTAA has been investigated for its antitumor properties. A study reported that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis, particularly through the modulation of protein kinases such as EGFR (epidermal growth factor receptor) .

Table 1: Cytotoxicity of MTAA Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MTAA | A549 | 0.35 |

| MTAA | MCF-7 | 3.24 |

| MTAA | PC-3 | 5.12 |

2. Antimicrobial Activity

MTAA and its derivatives have also shown promising antimicrobial activity against various pathogens. Research indicates that thiazole-based compounds possess broad-spectrum activity, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Efficacy of MTAA Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MTAA | E. coli | 32 µg/mL |

| MTAA | S. aureus | 16 µg/mL |

| MTAA | A. niger | 64 µg/mL |

3. Anti-inflammatory Activity

The anti-inflammatory properties of MTAA have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases . This activity suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Case Study 1: Antitumor Mechanism Exploration

In a recent study focusing on the antitumor effects of MTAA, researchers observed that treatment with the compound led to significant apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, demonstrating that MTAA induced G2/M phase arrest in A549 cells .

Case Study 2: Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of MTAA against clinical isolates of bacteria and fungi. The results indicated that MTAA exhibited potent inhibitory effects, particularly against multidrug-resistant strains, highlighting its potential as a lead compound in antibiotic development .

Q & A

Basic: What synthetic methodologies are recommended for 5-methyl-2-(trifluoromethyl)-4-thiazoleacetic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via condensation of thiol-containing intermediates (e.g., 4-thiazolidinone derivatives) with chloroacetic acid under reflux conditions. Optimization involves:

- Solvent selection : Ethanol or aqueous ethanol for improved solubility .

- Catalyst use : Alkaline conditions (e.g., NaOH) to enhance nucleophilic substitution .

- Temperature control : Heating at 80–100°C for 4–6 hours to ensure complete reaction .

Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) and confirmation of purity via thin-layer chromatography (TLC) are critical .

Advanced: How can structural contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors like bioavailability or metabolic instability. Methodological strategies include:

- Pharmacokinetic profiling : Assess plasma stability, protein binding, and metabolite identification using LC-MS .

- Comparative assays : Test in vitro activity under physiological pH and temperature conditions to mirror in vivo environments .

- Prodrug modification : Introduce ester or salt derivatives (e.g., sodium/potassium salts) to enhance solubility and absorption .

Basic: What spectroscopic and chromatographic techniques are essential for confirming the compound’s structure and purity?

Answer:

- IR spectrophotometry : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

- Elemental analysis : Validate empirical formula (C, H, N, S content) .

- Chromatography : TLC with silica gel GF254 plates (eluent: chloroform-methanol, 9:1) for purity assessment. HPLC-DAD (C18 column, UV detection at 254 nm) for quantitative analysis .

Advanced: What strategies improve metabolic stability and reduce degradation in preclinical studies?

Answer:

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to resist enzymatic oxidation .

- Salt formation : Metal complexes (e.g., Zn²⁺ or Cu²⁺ salts) enhance stability against hydrolysis .

- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways .

Basic: How is antimicrobial activity systematically evaluated for this compound?

Answer:

- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .

- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours .

- Positive controls : Compare with standard agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Advanced: How can researchers address variability in reported biological activity across structurally analogous thiazoleacetic acid derivatives?

Answer:

- Meta-analysis : Aggregate data from literature, noting variables like assay protocols, microbial strains, and compound purity .

- Standardized protocols : Re-test derivatives under uniform conditions (e.g., ISO 20776-1 for antimicrobials) .

- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity to guide structural optimization .

Basic: What physicochemical properties are critical for formulation development?

Answer:

- Solubility : Determine via shake-flask method (logP ~2.5–3.0 suggests moderate lipophilicity) .

- pKa measurement : Potentiometric titration to identify ionizable groups (e.g., carboxylic acid at ~3.5) .

- Salt screening : Sodium or morpholine salts improve aqueous solubility for parenteral formulations .

Advanced: What analytical methods are recommended for quantifying the compound in biological matrices?

Answer:

- HPLC-DAD : Reverse-phase C18 column, mobile phase (acetonitrile:0.1% formic acid), detection at 210–254 nm .

- Validation parameters : Linearity (R² >0.99), precision (%RSD <2%), and recovery (85–115%) per ICH guidelines .

- LC-MS/MS : For trace-level detection in plasma or tissue homogenates .

Basic: What storage conditions ensure long-term stability of the compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Atmosphere : Nitrogen or argon to minimize oxidation .

- Stability monitoring : Quarterly HPLC analysis to track degradation (e.g., hydrolysis of the acetic acid moiety) .

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., fungal CYP51). Focus on trifluoromethyl’s role in hydrophobic interactions .

- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

- In vitro validation : Compare predicted IC50 with experimental enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.